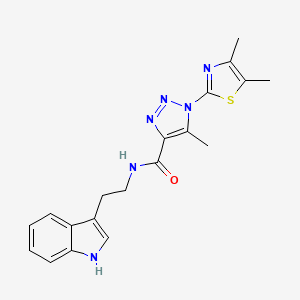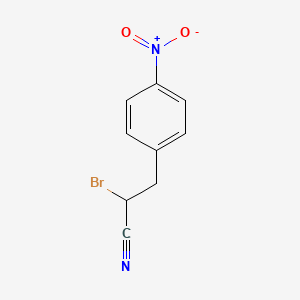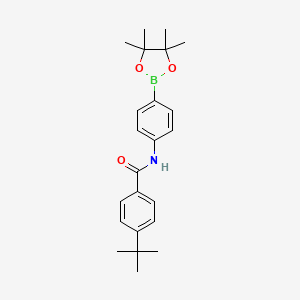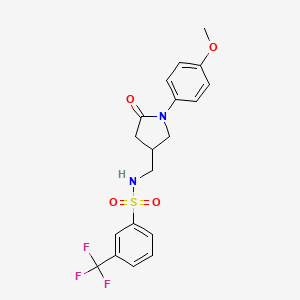![molecular formula C14H16N4 B2693842 2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 2195881-19-5](/img/structure/B2693842.png)
2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine derivatives, such as the one you’re asking about, are known to exhibit a wide range of pharmacological activities and are often used in the design of new drugs . They have been employed in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyridine derivative with a pyrimidine derivative . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using techniques like 1H and 13C NMR spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve condensation reactions, cyclization, and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, the melting point can be determined experimentally, and NMR can provide information about the chemical structure .Aplicaciones Científicas De Investigación
Therapeutic Potential
Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it’s possible that the compound , which contains similar structural features, could have similar therapeutic potential.
JAK1 Selective Inhibitor
The compound has been identified as a JAK1 selective inhibitor . JAK1 is a type of protein that is involved in the signaling pathways of various cytokines and growth factors, which are important for cell growth, survival, development, and differentiation. Inhibitors of JAK1 can be used to treat various diseases, including inflammatory diseases and cancers .
Anti-fibrosis Activity
Some pyridine derivatives have shown better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells . Given the structural similarities, the compound could potentially have anti-fibrosis activity.
Antibacterial Activity
The compound has been evaluated for its antibacterial activity . Antibacterial agents are used to treat infections caused by bacteria.
Inhibition of Inducible NO Synthase
The compound inhibits the activity of inducible NO synthase isolated from mouse RAW 264.7 cells in vitro . Inducible NO synthase is an enzyme that produces nitric oxide (NO), a free radical molecule that plays a role in immune response. Inhibitors of this enzyme can be used to treat various inflammatory diseases.
Synthesis of 2-Methylpyridines
The compound can be synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-9-5-4-8-15-13(9)18-14-11-6-3-7-12(11)16-10(2)17-14/h4-5,8H,3,6-7H2,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQSZXNBMFGWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=NC3=C2CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2693760.png)
![(4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone](/img/structure/B2693762.png)
![7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2693763.png)

![Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate](/img/structure/B2693766.png)

![Lithium 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2693768.png)
![N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2693769.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2693771.png)
![2-Ethoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2693772.png)


![3-[(3-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B2693780.png)
